molecular formula C10H16O2 B13876132 3-Methylidene-1-propylcyclopentane-1-carboxylic acid

3-Methylidene-1-propylcyclopentane-1-carboxylic acid

Cat. No.: B13876132
M. Wt: 168.23 g/mol
InChI Key: GMAIFHFXGLLBIB-UHFFFAOYSA-N
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Description

3-Methylidene-1-propylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring with a methylidene group and a propyl group attached to it, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-propylcyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst to form the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining an optimal temperature and pressure, as well as using appropriate solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-propylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

3-Methylidene-1-propylcyclopentane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylidene-1-propylcyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclopentane ring structure provides rigidity, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclopentanecarboxylic acid: Similar structure but without the methylidene and propyl groups.

    3-Methylcyclopentane-1-carboxylic acid: Similar but lacks the propyl group.

Uniqueness

3-Methylidene-1-propylcyclopentane-1-carboxylic acid is unique due to the presence of both a methylidene group and a propyl group on the cyclopentane ring, along with a carboxylic acid functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylidene-1-propylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-3-5-10(9(11)12)6-4-8(2)7-10/h2-7H2,1H3,(H,11,12)

InChI Key

GMAIFHFXGLLBIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(=C)C1)C(=O)O

Origin of Product

United States

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